2,2-Dimethyl-3-oxo-4-phenylbutanoic acid
Description
2,2-Dimethyl-3-oxo-4-phenylbutanoic acid is a branched-chain carboxylic acid featuring a ketone group at position 3, a phenyl substituent at position 4, and two methyl groups at position 2. Its structure (C₁₂H₁₄O₃) confers unique steric and electronic properties, making it a candidate for studies in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15)10(13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIDWJWVZSKXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid (CAS 146645-55-8): This analog replaces the phenyl group with a 2,3-dimethylphenyl moiety.
- 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2): A positional isomer with methyl groups at the 2- and 4-positions of the phenyl ring. Such substitutions can modulate electronic effects (e.g., electron-donating vs. withdrawing) and solubility, impacting synthetic pathways or metabolic stability .
Functional Group Modifications
- 2-Oxo-4-phenylbut-3-enoic Acid: The presence of a conjugated double bond (C3–C4) in this compound enhances planarity and resonance stabilization, contrasting with the saturated backbone of the target compound. This difference may affect reactivity in cyclization or nucleophilic addition reactions .
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: These derivatives feature a sulfanyl-carboxymethyl group at position 2 instead of dimethyl groups.
Amino and Heterocyclic Derivatives
- Such modifications are critical in designing prodrugs or enzyme inhibitors, diverging from the hydrophobic profile of the target compound .
- Such structural complexity may enhance specificity in targeting proteins or nucleic acids .
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